N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chiral pyrrolidine-based acetamide derivative characterized by its stereospecific (S)-configured pyrrolidine ring. The compound features an ethyl-substituted acetamide group at the 3-position of the pyrrolidine ring and a 2-aminoethyl side chain at the 1-position. Its molecular formula is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol (estimated from structural analogs in and ).
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(9(2)14)10-4-6-12(8-10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOLUJHSTVPFN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Acetamide Formation: The acetamide group can be introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide with structurally related compounds, highlighting key differences in substituents, stereochemistry, and functional groups:
Research Findings and Discussion
Stereochemical Impact
The (S)-configuration of the pyrrolidine ring in the target compound distinguishes it from its (R)-isomer ().
Functional Group Modifications
- Aminoethyl vs. Hydroxyethyl: Replacing the amino group with a hydroxyl group () increases polarity and aqueous solubility but reduces basicity, impacting membrane permeability.
- Chloroacetyl Substitution : The chloroacetyl derivative () introduces electrophilicity, making it a candidate for covalent inhibitor design, though instability may explain its discontinued status.
Structural Analogues in Drug Discovery
Compounds like N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide () demonstrate the importance of acyl group variations in optimizing binding to proteolytic enzymes or GPCRs.
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring , an amino-acetyl group , and an ethyl-acetamide moiety . Its stereochemistry is significant for its biological interactions, with the (S) configuration playing a crucial role in its activity.
| Property | Value |
|---|---|
| IUPAC Name | N-[(S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide |
| Molecular Formula | C10H19N3O2 |
| Molecular Weight | 201.28 g/mol |
| InChI | InChI=1S/C10H19N3O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m0/s1 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate various biological pathways, potentially influencing metabolic processes through enzyme inhibition or activation.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It could interact with G-protein-coupled receptors (GPCRs), which are critical targets in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests against various bacterial strains have demonstrated promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.025 mg/mL |
These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of treating neurological disorders.
Case Study : A study investigated the effects of similar pyrrolidine compounds on dopamine receptor activity, indicating that modifications in the molecular structure could enhance receptor affinity and selectivity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the side chains and functional groups can significantly influence the compound's potency and selectivity.
Key Observations:
- Substituent Effects : The presence of different alkyl groups on the nitrogen atom alters binding affinity to target proteins.
- Pyrrolidine Ring Modifications : Changes in the pyrrolidine ring can affect the overall stability and bioavailability of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
